molecular formula C14H9F2N3O B5270469 1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIFLUORO-2-METHYLPHENYL)METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIFLUORO-2-METHYLPHENYL)METHANONE

Cat. No.: B5270469
M. Wt: 273.24 g/mol
InChI Key: OAMZEOYYWCCFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique physicochemical properties to the compound, making it valuable for a range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound. It can also stabilize radicals and anions, making it useful in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Benzotriazol-1-yl(4,5-difluoro-2-methylphenyl)methanone is unique due to the presence of both the benzotriazole moiety and the difluoromethylphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

benzotriazol-1-yl-(4,5-difluoro-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O/c1-8-6-10(15)11(16)7-9(8)14(20)19-13-5-3-2-4-12(13)17-18-19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMZEOYYWCCFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2C3=CC=CC=C3N=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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